N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide is a complex organic compound with a molecular formula of C20H22N4O3S2 and a molecular weight of 430.54 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a diketone.
Thienyl Group Introduction: The thienyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Piperidine Ring Formation: The piperidine ring is synthesized separately and then attached to the pyrazole-thienyl intermediate through nucleophilic substitution.
Sulfonylation: The intermediate compound undergoes sulfonylation using a sulfonyl chloride reagent.
Acetylation: Finally, the compound is acetylated to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide: Unique due to its specific combination of functional groups.
N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]butyramide:
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thienyl group, pyrazole ring, and piperidine moiety makes it a versatile compound for various research applications.
Properties
IUPAC Name |
N-[4-[4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-14(25)21-16-4-6-17(7-5-16)29(26,27)24-10-8-15(9-11-24)18-13-19(23-22-18)20-3-2-12-28-20/h2-7,12-13,15H,8-11H2,1H3,(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQGBIFKJNVIML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.